Vinylcyclooctane
Overview
Description
Synthesis Analysis
Vinylcyclooctane can be synthesized through various methods, including transition-metal-catalyzed reactions. A notable example is the "formal" ruthenium-catalyzed [4+2+2] cycloaddition of 1,6-diynes to 1,3-dienes, leading to the formation of conjugated 1,3,5-cyclooctatrienes and vinylcyclohexadienes (Varela, Castedo, & Saá, 2003). Another method involves rhodium-catalyzed [5+2] cycloadditions of allenes and vinylcyclopropanes for the asymmetric synthesis of natural products, demonstrating the versatility of vinylcyclooctane derivatives in synthetic chemistry (Wender, Fuji, Husfeld, & Love, 1999).
Molecular Structure Analysis
The molecular structure of vinylcyclooctane derivatives has been extensively studied, with particular focus on their crystalline forms and stereochemistry. For instance, the synthesis and characterization of (Z)-1-[2-(tribenzylstannyl)vinyl]-1-cyclooctanol and its derivatives highlight the complex intramolecular interactions and the stereochemical aspects of such compounds (Ren et al., 2004).
Chemical Reactions and Properties
Vinylcyclooctane and its derivatives participate in a variety of chemical reactions that enrich the toolbox of synthetic chemistry. These include cycloaddition reactions, which are key for the synthesis of bicyclic and polycyclic compounds, offering routes to complex molecular architectures (Lemière et al., 2007). Transition-metal-catalyzed cycloadditions involving vinylcyclopropane derivatives are particularly noteworthy for the synthesis of carbocyclic compounds, demonstrating the substrate's versatility (Jiao & Yu, 2013).
Physical Properties Analysis
Vinylcyclooctane's physical properties, such as its phase behavior, thermal stability, and solubility, are crucial for its application in material science and polymer chemistry. Studies on the polymerization of vinylcyclopropanes provide insights into the physical properties of the resulting polymers, which are characterized by low volume shrinkage during polymerization and potential for creating nanocomposites (Moszner, Zeuner, Völkel, & Rheinberger, 1999).
Chemical Properties Analysis
The chemical properties of vinylcyclooctane, including reactivity, stereochemistry, and functional group tolerance, are fundamental for its utilization in organic synthesis. The ability to undergo various cycloaddition and rearrangement reactions makes vinylcyclooctane a versatile building block for constructing complex molecular structures (Ganesh & Chandrasekaran, 2016).
Scientific Research Applications
Toxicological Studies of Vinylcyclooctane in Mice : A study by Gervasi et al. (1983) found that vinylcyclooctane, when administered to mice, caused a reduction in hepatic microsomal cytochrome P-450, heme, and monooxygenase activities. This was accompanied by the depletion of hepatic reduced glutathione levels and the formation of abnormal 'green pigments', suggesting that vinylcyclooctane's metabolism involves glutathione.
Metabolism of Vinylcyclooctane in Liver Microsomes : Another study by Gervasi et al. (1984) on the metabolism of vinylcyclooctane in liver microsomes of mice revealed that vinylcyclooctane binds to the active site of cytochrome P-450 and forms an epoxide as the main metabolite. Approximately 40% of the microsomal P-450 isozymes were destroyed during this process.
Application and Modification of Poly(vinylidene fluoride) (PVDF) Membranes : Research by Kang & Cao (2014) showed that PVDF membranes, which are related to vinyl polymers, have been extensively used in scientific research and industrial processes due to their high thermal stability and good chemical resistance. These membranes have applications in water treatment, gas separation, pollutants removal, and other areas.
Degradable Vinyl Polymers for Biomedical Applications : A study by Delplace & Nicolas (2015) highlighted the importance of developing synthetic strategies for degradable vinyl polymers, given their potential in a wide range of applications from medicine to microelectronics and environmental protection.
Electroactive Phases of Poly(vinylidene fluoride) : Research by Martins, Lopes, & Lanceros‐Méndez (2014) indicated that PVDF and its copolymers, which are related to vinyl compounds, are important for their high dielectric constant and electroactive response, including piezoelectric, pyroelectric, and ferroelectric effects, with applications in various fields such as biomedicine and energy storage.
Safety And Hazards
properties
IUPAC Name |
ethenylcyclooctane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18/c1-2-10-8-6-4-3-5-7-9-10/h2,10H,1,3-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHVHMSLLBDZEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CCCCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50210036 | |
Record name | Vinylcyclooctane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50210036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | Vinylcyclooctane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13481 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Vinylcyclooctane | |
CAS RN |
61142-41-4 | |
Record name | Vinylcyclooctane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61142-41-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vinylcyclooctane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061142414 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vinylcyclooctane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50210036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Vinylcyclooctane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.912 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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